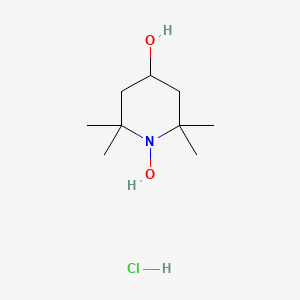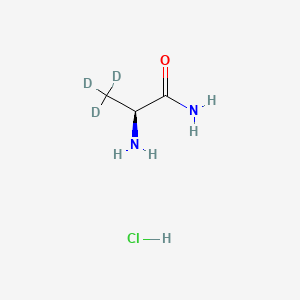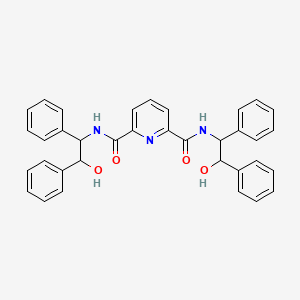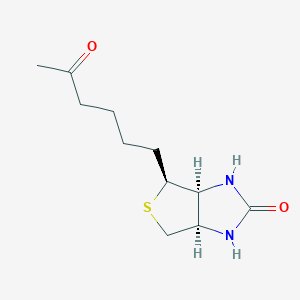
C6 Ceramide-13C2,d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C6 Ceramide-13C2,d2 is a synthetic analog of ceramide, a sphingolipid metabolite that plays a crucial role in cellular signaling pathways. Ceramides are known for their ability to deactivate multiple oncogenic signaling pathways and promote cell death, making them significant in cancer research . This compound is specifically labeled with carbon-13 and deuterium, which makes it useful in various scientific studies, including metabolic and pharmacokinetic research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C6 Ceramide-13C2,d2 involves the incorporation of isotopically labeled carbon and deuterium atoms into the ceramide structure. One common method includes the base hydrolysis and organic extraction of plasma spiked with the internal standard this compound . The extracts are then run on a chromatographic column with isocratic elution using acetonitrile:water (50:50% v/v) with 0.1% formic acid at 0.4 mL/minute and 30°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using high-quality, certified reference materials. The process ensures high purity and consistency, which is crucial for its application in research .
Análisis De Reacciones Químicas
Types of Reactions
C6 Ceramide-13C2,d2 undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can convert ceramides to dihydroceramides.
Substitution: Ceramides can undergo substitution reactions to form different ceramide analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include ceramide-1-phosphate, dihydroceramides, and various ceramide analogs, each with distinct biological activities .
Aplicaciones Científicas De Investigación
C6 Ceramide-13C2,d2 has a wide range of scientific research applications:
Mecanismo De Acción
C6 Ceramide-13C2,d2 exerts its effects by stimulating protein phosphatase 2A and activating MAP kinase . It induces apoptosis by promoting the dephosphorylation of pro-mitogenic signaling cascades, including AKT, ERK, and STAT3. This action is facilitated through the activation of PKCζ and PP1/PP2A protein phosphatases .
Comparación Con Compuestos Similares
Similar Compounds
C6 Ceramide: A non-labeled analog that also activates the ceramide pathway and induces apoptosis.
C6 Ceramide-d7: A deuterium-labeled analog used in similar research applications.
N-Hexanoylsphingosine: Another ceramide analog with similar biological activities.
Uniqueness
C6 Ceramide-13C2,d2 is unique due to its isotopic labeling with carbon-13 and deuterium, which enhances its utility in metabolic and pharmacokinetic studies. This labeling allows for precise tracking and quantification in various biological systems, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C24H47NO3 |
|---|---|
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
N-[(E,2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]hexanamide |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i21+1D2,22+1 |
Clave InChI |
NPRJSFWNFTXXQC-NICJHGTRSA-N |
SMILES isomérico |
[2H][13C]([2H])([13C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)

![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)



![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)

![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)

![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)


